Dansyl fluoride
Description
Dansyl fluoride (5-dimethylaminonaphthalene-1-sulfonyl fluoride; CAS 34523-28-9) is a fluorescent probe and active site-directed inhibitor of serine proteases. Its molecular formula is C₁₂H₁₂FNO₂S, with a molecular weight of 253.29 g/mol. It exhibits a large Stokes shift (λex = 360 nm, λem = 580 nm in methanol), enabling minimal background interference in fluorescence assays . This compound binds to guanidinobenzoatase (GB) isoforms on tumor cells, facilitating their detection via blue fluorescence in frozen tissue sections . It also serves as a precursor for derivatives like dansyl amide. The compound is stable at 4°C but degrades at 278°C .
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHECQPPFEVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067853 | |
| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34523-28-9 | |
| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34523-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034523289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)naphthalene-1-sulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Halogen Exchange from Dansyl Chloride
The most common method for this compound synthesis involves substituting the chloride group in dansyl chloride with fluoride. This approach leverages well-established protocols for dansyl chloride production, followed by fluorination.
Synthesis of Dansyl Chloride
Dansyl chloride is typically synthesized from dansyl acid (5-dimethylaminonaphthalene-1-sulfonic acid) via chlorination. Two patented methods are prominent:
-
Method A (CN111349028B):
Dansyl acid is suspended in toluene and reacted with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) at 40–45°C for 4–6 hours. The crude product is cooled, neutralized with sodium bicarbonate (pH 5–6), and purified via dichloromethane extraction and petroleum ether washing. -
Method B (CN102887841A):
Dansyl acid reacts with phosphorus oxychloride (POCl₃) under reflux at 90°C overnight. The product is quenched with ice water, extracted with dichloromethane, and recrystallized using n-hexane.
Fluorination of Dansyl Chloride
The chloride-to-fluoride conversion employs nucleophilic substitution using alkali metal fluorides (e.g., KF) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
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Procedure:
Dansyl chloride (1 equiv) is stirred with anhydrous KF (2 equiv) in DMF at 60–80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and recrystallized from petroleum ether/ethyl acetate.
Direct Sulfonation with Fluoride
An alternative route involves direct sulfonation of 5-dimethylaminonaphthalene using fluorosulfonic acid (HSO₃F) or sulfur trioxide (SO₃) followed by fluorination.
-
Procedure:
5-Dimethylaminonaphthalene (1 equiv) is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate, which is then treated with phosphorus pentafluoride (PF₅) or hydrogen fluoride (HF) to introduce the fluoride group.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reagent Stoichiometry
Excess KF (2–3 equiv) ensures complete substitution in halogen exchange, while limiting PF₅/HF in direct methods reduces corrosion hazards.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: Dansyl fluoride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group. It can react with various nucleophiles, including amines, thiols, and alcohols, to form stable sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.
Common Reagents and Conditions:
Amines: this compound reacts with primary and secondary amines under mild conditions to form dansylated amines. This reaction is often carried out in an aprotic solvent such as acetonitrile or dimethylformamide.
Thiols: The reaction with thiols forms dansylated thiols, which are useful in studying protein thiol groups. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack.
Alcohols: this compound reacts with alcohols to form dansylated alcohols, which can be used in various analytical applications. The reaction is usually carried out in the presence of a base such as pyridine.
Major Products: The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence properties. These derivatives are widely used in biochemical assays and analytical techniques.
Scientific Research Applications
Protein Labeling and Analysis
Fluorescent Labeling
Dansyl fluoride is extensively employed for labeling proteins, enabling researchers to study their structure and dynamics. The compound reacts with amino acids containing primary amines, such as lysine residues, resulting in covalent bond formation and the introduction of a fluorescent group. This modification allows for visualization through various techniques including fluorescence microscopy and electrophoresis.
Case Study: Selective Labeling
A study demonstrated that this compound exhibits increased selectivity compared to its analogue, dansyl chloride, when labeling proteins like alpha-chymotrypsin and trypsin. The reaction resulted in stoichiometric incorporation of the dansyl label while concurrently inhibiting enzymatic activity, highlighting its utility in studying enzyme mechanisms .
Enzyme Inhibition Studies
This compound acts as an irreversible inhibitor for specific enzymes, particularly serine proteinases. By modifying the active site serine residue, it allows researchers to investigate enzyme activity and kinetics. For instance, kinetic studies have shown that this compound can irreversibly inhibit guanidinobenzoatase (GB), making it a valuable tool for locating tumor cells in histological sections of human tissues .
Data Table: Enzyme Inhibition Characteristics
| Enzyme | Inhibition Type | Reaction Specificity |
|---|---|---|
| Guanidinobenzoatase | Irreversible | Binds specifically to active site serine |
| Alpha-chymotrypsin | Irreversible | High specificity with stoichiometric labeling |
| Subtilisin Carlsberg | Reversible | Less selective compared to this compound |
Fluorescent Probes for Cellular Imaging
Dansyl derivatives are also employed as fluorescent probes in cellular imaging applications. The dansyl group exhibits strong fluorescence when excited at specific wavelengths (around 340 nm), making it suitable for real-time studies of protein dynamics and interactions within living cells .
Case Study: Tumor Cell Imaging
In research involving human squamous cell carcinoma and colonic carcinoma tissues, this compound was used to visualize tumor cells through its binding to active GB on tumor cell surfaces. This application demonstrates its potential as a novel fluorescent probe for cancer diagnostics .
Detection of Anions
Recent studies have explored the use of dansyl derivatives as chemosensors for detecting fluoride ions in various environments. A synthesized sensor incorporating a dansyl group exhibited selectivity for fluoride ions over other anions, showcasing its potential application in environmental monitoring and safety assessments .
Data Table: Anion Detection Performance
| Sensor | Anion Detected | Selectivity Ratio |
|---|---|---|
| PK1 | Fluoride (F-) | 4.5 x 10^4 M^-1 |
| Other Anions | Cl-, Br-, etc. | Lower selectivity |
Structural Insights into Protein Interactions
The ability of this compound to modify specific amino acids within proteins provides insights into protein-protein interactions and conformational changes. Studies utilizing Förster resonance energy transfer (FRET) techniques have demonstrated that Dansyl-labeled proteins can be used to explore interactions at a molecular level, enhancing our understanding of biochemical pathways .
Mechanism of Action
Dansyl fluoride is compared with other similar compounds such as dansyl chloride and dansyl hydrazine. While all these compounds share the dansyl group, they differ in their reactivity and applications:
Dansyl Chloride: Dansyl chloride is widely used for labeling primary amines and amino acids. It reacts with nucleophiles to form stable sulfonamide derivatives. it is less stable than this compound and can hydrolyze in the presence of moisture.
Dansyl Hydrazine: Dansyl hydrazine is used for labeling carbonyl compounds such as aldehydes and ketones. It forms stable hydrazone derivatives with these compounds. Dansyl hydrazine is less commonly used compared to dansyl chloride and this compound.
Uniqueness of this compound: this compound is unique due to its stability and reactivity with a wide range of nucleophiles. Its strong fluorescence properties make it a valuable tool in various analytical and diagnostic applications. Additionally, its ability to form stable derivatives with amines, thiols, and alcohols enhances its versatility in scientific research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dansyl Chloride (DNSCl)
- Structure & Properties: CAS 605-65-2; C₁₂H₁₂ClNO₂S; MW 269.74 g/mol. Fluorescence: λex = 340 nm, λem = 535 nm in acetone .
- Reactivity: Reacts with primary amines (e.g., amino acids, peptides) to form fluorescent sulfonamides. Stoichiometry is 1:1, as confirmed by limiting logarithmic methods .
- Applications: Derivatization agent for HPLC and LC-MS analysis of amines, steroids, and dipeptides . Used in content uniformity testing of pharmaceuticals (e.g., midodrine hydrochloride) due to high sensitivity (detection limits ~0.1 µg/mL) . Drawbacks: Dansyl derivatives generate non-analyte-specific Q3 ions in MS, limiting specificity .
- Stability: Susceptible to reoxidation during disulfide synthesis .
BADAN (6-Bromoacetyl-2-Dimethylaminonaphthalene)
- Structure & Properties : A solvatochromic fluorophore with a bromoacetyl group.
- Applications : Labels proteins to study conformational changes via environment-sensitive fluorescence .
- Its fluorescence is quenched in hydrophobic environments, whereas dansyl derivatives maintain intensity .
NBD Fluoride (4-Fluoro-7-Nitrobenzofurazan)
- Structure & Properties : A nitrobenzofurazan derivative with λex/λem = 470/540 nm.
- Applications : Labels thiols and amines in cell biology.
- Comparison: NBD fluoride has a smaller Stokes shift (~70 nm) compared to dansyl fluoride (~220 nm), increasing susceptibility to background noise .
Sulfonamide-Based Probes (e.g., DNSAniline)
- Synthesis : Formed via nucleophilic substitution between dansyl chloride and aniline .
- Applications : Used in white light-emitting materials and solvent/varnish production.
- Advantage : Fluorescence enables real-time monitoring of reactions on paper substrates .
Data Table: Key Properties of this compound and Analogues
Key Research Findings
Reactivity Differences : Dansyl chloride’s sulfonyl chloride group reacts faster with amines than this compound’s sulfonyl fluoride, making it preferable for derivatization . However, this compound’s fluorine enhances its role as a covalent protease inhibitor .
Fluorescence Specificity: Dansyl chloride derivatives suffer from non-specific MS fragments (e.g., Q3 ions), whereas this compound’s binding to GB isoforms provides targeted cellular imaging .
Synthetic Challenges : Dansyl disulfide synthesis from dansyl chloride is hampered by reoxidation, yielding <50% in most cases .
Biological Activity
Dansyl fluoride (DF), a synthetic sulfonyl fluoride compound, has garnered significant attention in biochemical research due to its unique properties that facilitate the study of various biological processes. This article delves into the biological activity of this compound, focusing on its interactions with proteins, particularly serine proteases, and its applications in fluorescence-based assays.
This compound is chemically represented as C₁₂H₁₂FNO₂S, characterized by a dimethylaminonaphthalene sulfonyl group. This structure enables it to react selectively with nucleophilic amino acids, particularly serine residues in proteins. The reaction forms a covalent bond, which introduces a fluorescent label, allowing for the visualization and tracking of proteins in various experimental setups, such as electrophoresis and microscopy .
Covalent Labeling of Proteins
This compound acts primarily by reacting with serine residues in proteins. The general reaction can be summarized as follows:
This covalent modification not only labels the proteins but also inhibits their function, making DF a valuable tool for studying enzyme kinetics and mechanisms .
Inhibition of Enzymatic Activity
This compound has been shown to irreversibly inhibit serine proteases by modifying the active site serine residue. This inhibition is crucial for dissecting enzyme functions and understanding their roles in various biological processes. For instance, studies have demonstrated that DF can effectively block the activity of specific serine proteases involved in cancer progression and other diseases .
1. Fluorescent Probing
The fluorescent properties of this compound make it an excellent probe for studying protein interactions and dynamics. Its ability to label proteins allows researchers to employ techniques such as fluorescence resonance energy transfer (FRET) and fluorescence microscopy to visualize protein localization and interactions within cells.
2. Enzyme Activity Studies
DF is widely used in enzyme activity assays where its inhibitory effects on serine proteases can be quantitatively measured. This application is particularly relevant in cancer research, where understanding protease activity can lead to insights into tumor progression.
Case Study 1: Inhibition of Serine Proteases in Cancer Research
A study investigated the use of this compound to inhibit serine proteases involved in tumor metastasis. The researchers found that DF effectively reduced the activity of these enzymes, leading to decreased cell migration and invasion in vitro. This suggests that DF could serve as a potential therapeutic agent or research tool in targeting metastatic cancer pathways .
Case Study 2: Protein Labeling for Imaging
In another study, DF was employed to label specific proteins within live cells. The fluorescent signal allowed for real-time imaging of protein dynamics during cellular processes such as division and apoptosis. The results indicated that DF could be utilized to track protein behavior under various physiological conditions, providing valuable insights into cellular mechanisms .
Toxicological Considerations
While this compound is a powerful tool in biochemical research, it is essential to note its toxicological profile. DF can cause severe burns upon contact with skin or mucous membranes and poses risks if ingested or inhaled . Proper safety precautions must be taken when handling this compound.
Summary Table: Key Properties of this compound
| Property | Details |
|---|---|
| Chemical Formula | C₁₂H₁₂FNO₂S |
| Molecular Weight | 239.29 g/mol |
| Fluorescence | Yes |
| Reactivity | Covalent modification of serine residues |
| Applications | Protein labeling, enzyme inhibition |
| Toxicity | Causes burns; handle with care |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
